1-Testosterone tetrahydropyran

Description

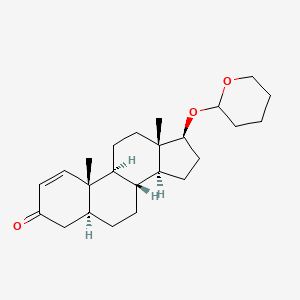

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-23-12-10-17(25)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)27-22-5-3-4-14-26-22/h10,12,16,18-22H,3-9,11,13-15H2,1-2H3/t16-,18-,19-,20-,21-,22?,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSPIOZBUHOZGT-IDDIOARPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(C=CC(=O)C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(C=CC(=O)C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Chemical Synthesis Strategies

Retrosynthetic Analysis for the 1-Testosterone Tetrahydropyran (B127337) Framework

Retrosynthetic analysis of 1-Testosterone tetrahydropyran identifies two primary disconnections. The most evident disconnection is the ether linkage at the C-17 position. This bond cleavage simplifies the target molecule into two key precursors: the 1-testosterone steroid core and a suitable tetrahydropyran (THP) source, typically 3,4-dihydro-2H-pyran (DHP).

A further retrosynthetic step involves the deconstruction of the 1-testosterone framework itself. 1-Testosterone, or 5α-androst-1-en-17β-ol-3-one, is characterized by a double bond between C-1 and C-2 of the A-ring. This structure can be envisioned as arising from a more common and readily available steroid starting material, such as testosterone (B1683101) or a derivative thereof. This implies a synthetic strategy that incorporates a key step for the introduction of the C1-C2 double bond, a departure from the C4-C5 unsaturation found in testosterone. libretexts.org Therefore, the synthesis plan must address both the construction of the specific steroid A-ring and the subsequent etherification of the 17β-hydroxyl group.

Stereoselective Synthesis Methodologies for Tetrahydropyran Ring Incorporation

The formation of the tetrahydropyran (THP) ring, or its attachment to the steroid, is a critical aspect of the synthesis. While the direct etherification using dihydropyran is the most common route for this specific target, several stereoselective methods exist for constructing functionalized THP rings in broader organic synthesis, which are relevant for creating diverse steroidal analogues. researchgate.net

The Prins reaction is a powerful method for the stereoselective synthesis of substituted tetrahydropyran rings. nih.govsemanticscholar.org This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. researchgate.net The mechanism proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile. nih.govnih.gov

The stereochemical outcome of the Prins cyclization is often highly predictable, with the reaction typically proceeding via a chair-like transition state where substituents prefer to occupy equatorial positions, leading to the formation of all-cis substituted THP rings. nih.gov Various Lewis acids (e.g., InCl₃, Re(VII) complexes) and Brønsted acids can be employed to catalyze the reaction under mild conditions. researchgate.netorganic-chemistry.org While not the primary route for the simple THP ether of 1-testosterone, this methodology is invaluable for synthesizing more complex, highly functionalized tetrahydropyran-fused steroid derivatives. semanticscholar.orgu-szeged.hu

Table 1: Selected Catalysts for Prins Cyclization Reactions

| Catalyst Type | Example Catalyst(s) | Key Features |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA) | Classic, strong acid catalysts. semanticscholar.org |

| Lewis Acids | Indium(III) chloride (InCl₃), Zirconium(IV) chloride (ZrCl₄) | Mild conditions, compatible with various functional groups. researchgate.netresearchgate.net |

| Metal Oxides | Rhenium(VII) oxides (e.g., O₃ReOSiPh₃, Re₂O₇) | Effective for aromatic and α,β-unsaturated aldehydes, mild conditions. organic-chemistry.org |

Annulation, or ring-forming, reactions provide another versatile set of strategies for building tetrahydropyran rings with stereocontrol. These methods are particularly useful for constructing complex, polycyclic systems that incorporate the THP moiety.

Key annulation strategies include:

Hetero-Diels-Alder (HDA) Reactions: This cycloaddition between a diene and a heterodienophile (e.g., an aldehyde) is a highly efficient way to form dihydropyran rings, which can then be reduced to the corresponding tetrahydropyran. Asymmetric HDA reactions, using chiral catalysts, can produce highly enantioenriched products. nih.govnih.gov

Intramolecular Michael Additions (oxa-Michael reactions): The cyclization of a substrate containing both a hydroxyl group and an α,β-unsaturated ester or ketone can form a THP ring. The stereochemistry can be controlled by the geometry of the starting material and the reaction conditions. researchgate.net

[4+2] Annulation: Panek annulation, for instance, involves the reaction of an aldehyde with a chiral allylsilane, mediated by a Lewis or Brønsted acid, to yield a dihydropyran ring. nih.govnih.gov

These annulation strategies are fundamental in the synthesis of natural products containing THP rings and can be adapted for the creation of novel steroidal structures. researchgate.netacs.org

The most direct and widely used method for synthesizing this compound involves the protection of the 17β-hydroxyl group of 1-testosterone as a THP ether. This is achieved by reacting the steroid with 3,4-dihydro-2H-pyran (DHP). sigmaaldrich.comnih.gov

The reaction is typically catalyzed by a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS), in an aprotic solvent like dichloromethane. researchgate.netorganic-chemistry.orgrsc.org The mechanism involves the protonation of DHP to form a reactive oxocarbenium ion, which is then attacked by the steroidal alcohol. rsc.org This method is exceptionally useful because the resulting THP ether is stable to a wide range of conditions, including organometallic reagents, hydrides, and strong bases, yet can be easily removed under mild acidic conditions to regenerate the alcohol. sigmaaldrich.comorganic-chemistry.org A notable drawback is the creation of a new stereocenter at the C-2 position of the pyran ring, which can result in a mixture of diastereomers if the starting alcohol is chiral. organic-chemistry.org

Annulation Reactions for Stereocontrolled Tetrahydropyran Formation

Strategies for C-1 Functionalization of Testosterone Scaffolds

The synthesis of the 1-testosterone core requires the specific introduction of a double bond between carbons 1 and 2 in the A-ring of the steroid. This is a key transformation, as common hormonal steroids like testosterone feature unsaturation at the C4-C5 position. semanticscholar.org The synthesis of 1-testosterone itself can be achieved from precursors like stanolone acetate (B1210297).

General strategies for such C-1 functionalization often involve:

Dehydrogenation of a Saturated A-Ring: Starting from a 5α-androstane-3-one skeleton, a double bond can be introduced. This can be accomplished through methods like selenoxide elimination, where the ketone is first α-selenated at C-2, followed by oxidation and elimination to form the C1-C2 double bond.

Modification of Existing Enones: Another approach could involve the manipulation of the C4-C5 double bond of testosterone. This might include reduction of the C4-C5 double bond to give dihydrotestosterone (B1667394) (DHT), followed by functionalization at the C1/C2 positions.

Late-stage C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Catalytic methods could potentially be developed to directly dehydrogenate the A-ring at the desired position, although this remains a significant challenge in steroid chemistry. nih.gov

These transformations often require careful control of regioselectivity to avoid reactions at other positions on the steroid nucleus.

Protecting Group Chemistry in Complex Steroid Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like steroids. ddugu.ac.inresearchgate.net Their role is to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net

In the context of this compound synthesis, the THP group itself serves as a protecting group for the 17β-hydroxyl functionality. organic-chemistry.org This protection is crucial if one were to perform chemical modifications on the 3-keto group, such as reduction or addition of a Grignard reagent.

Common protecting group strategies in steroid synthesis include:

Protection of Alcohols: Besides THP ethers, silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers are frequently used. The choice depends on the required stability and the specific conditions for deprotection. ddugu.ac.intandfonline.com

Protection of Ketones: The 3-keto group is often protected as a ketal or acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst). nih.gov Ketals are stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid. researchgate.net

The sequential use of different protecting groups allows for the selective modification of multiple functional groups within the same molecule, which is a cornerstone of modern organic synthesis. ddugu.ac.in

Total Synthesis and Semisynthesis Approaches to Steroid-Tetrahydropyran Adducts

The synthesis of steroid-tetrahydropyran adducts, such as this compound, is a critical process in medicinal and organic chemistry. These adducts are typically formed by creating an ether linkage between the hydroxyl group of a steroid and a tetrahydropyranyl (THP) group. This process, known as tetrahydropyranylation, is a common strategy for protecting hydroxyl groups during multi-step syntheses due to the stability of the resulting THP ether across a wide range of reaction conditions. rsc.org The formation of this compound is primarily achieved through semisynthesis, starting from the parent steroid, 1-Testosterone.

Semisynthesis is an approach where a readily available natural or synthetic steroid is chemically modified to produce the target compound. umich.edunih.gov This is often more efficient than a total synthesis, which would involve building the complex steroid core from simple, non-steroidal precursors. nih.gov For this compound, the semisynthetic route involves the direct reaction of the 17β-hydroxyl group of 1-Testosterone with 3,4-dihydro-2H-pyran (DHP).

The core of this transformation is the acid-catalyzed addition of the steroidal alcohol to the double bond of DHP. A variety of catalysts and reaction conditions have been developed to facilitate this process efficiently and selectively for various steroidal alcohols.

Catalytic Methods for Tetrahydropyranylation of Steroids

The protection of steroidal hydroxyl groups as THP ethers is a well-established transformation. Several catalytic systems can be employed, ranging from classic acid catalysis to milder, more selective modern methods.

Protic and Lewis Acid Catalysis: Traditional methods often employ strong protic acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). rsc.orgmdpi.comtubitak.gov.tr For instance, the protection of the 3β-hydroxyl group of epi-androsterone as a THP ether is effectively carried out using DHP in the presence of a catalytic amount of p-TSA. mdpi.com This approach is widely applicable but can be incompatible with acid-sensitive functional groups within the steroid molecule. tubitak.gov.tr

Bismuth(III)-Based Catalysis: Bismuth(III) reagents have emerged as effective and mild catalysts for tetrahydropyranylation. For example, bismuth(III) triflate (Bi(OTf)₃·xH₂O) has been used to catalyze the reaction of DHP with secondary steroidal hydroxyl groups, such as that in cholesterol. nih.gov This method offers the advantage of proceeding under mild conditions with low catalyst loading. nih.gov

Organocatalysis: To avoid the use of potentially harsh metal-based or strong acid catalysts, organocatalytic methods have been developed. A notable example is the use of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst. organic-chemistry.org This organocatalyst activates the hydroxyl group through hydrogen bonding, facilitating the reaction with DHP under very mild conditions and with extremely low catalyst loadings. organic-chemistry.org This method is particularly suitable for steroids with acid-sensitive functionalities. organic-chemistry.org

Other Heterogeneous and Homogeneous Catalysts: A broad array of other catalysts have been reported for this transformation, highlighting its importance in synthesis. These include zirconium tetrachloride (ZrCl₄), iodine (I₂), lithium bromide (LiBr), and various ionic liquid-based systems. tubitak.gov.tr The choice of catalyst often depends on the specific steroid substrate and the presence of other functional groups.

The general reaction scheme for the semisynthesis of a steroid-tetrahydropyran adduct is illustrated below.

General Reaction Scheme:

The table below summarizes various catalytic systems used for the tetrahydropyranylation of alcohols, which are applicable to the synthesis of steroid-THP adducts like this compound.

| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | CH₂Cl₂, Room Temperature | Readily available, effective | rsc.orgmdpi.com |

| Bismuth(III) triflate (Bi(OTf)₃·xH₂O) | 0.1 mol%, Solvent-free or in CH₂Cl₂ | Mild conditions, low catalyst loading | nih.gov |

| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 0.001–1 mol%, CH₂Cl₂, Room Temperature | Organocatalytic, mild, suitable for acid-sensitive substrates | organic-chemistry.org |

| 2,4,6-Trichloro Current time information in Bangalore, IN.wikipedia.orgnih.govtriazine | CH₃CN, Room Temperature | Mild conditions, high yields | tubitak.gov.tr |

| Lithium Chloride (LiCl) / H₂O in DMSO | 90 °C | Used for deprotection, but illustrates non-traditional conditions | acs.org |

While "total synthesis" refers to the complete synthesis of a molecule from basic precursors, in the context of a complex derivative like this compound, the approach is almost exclusively semisynthetic. The total synthesis would first target the 1-Testosterone core, a significant undertaking in itself, followed by the final tetrahydropyranylation step as described above. The efficiency and practicality of starting with a pre-existing steroid framework make semisynthesis the overwhelmingly preferred strategy. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. acs.org For 1-Testosterone tetrahydropyran (B127337), a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its complex steroidal framework and the attached tetrahydropyranyl (THP) group. researchgate.netiosrjournals.org

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within the molecule. In the case of 1-Testosterone tetrahydropyran, the spectrum would show characteristic signals for the steroid core and the THP ether. The protons on the steroid skeleton would appear in a complex pattern, while the THP group would introduce distinct signals, including those for the acetal (B89532) proton and the methylene (B1212753) protons of the pyran ring. chemicalbook.comthermofisher.com The formation of the THP ether introduces an additional stereocenter, which can lead to the presence of diastereomeric mixtures, potentially complicating the spectrum. organic-chemistry.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be observed for the carbonyl carbon (C3), the double bond carbons (C1 and C2), the 18 methyl carbons of the steroid, and the carbons of the THP ring. mdpi.com The chemical shifts in the ¹³C spectrum are highly sensitive to the local electronic and steric environment, making it a powerful tool for structural confirmation. mdpi.comacs.org

A hypothetical data table for the key ¹H and ¹³C NMR signals is presented below, based on known data for testosterone (B1683101) and related THP-ethers. researchgate.netnih.gov

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) |

|---|---|---|

| C1 | ~158 | ~7.0 (d) |

| C2 | ~127 | ~5.8 (d) |

| C3 | ~200 | - |

| C17 | ~80 | ~3.6 (t) |

| C18 | ~11 | ~0.8 (s) |

| C19 | ~12 | ~0.9 (s) |

| THP C2' | ~98 | ~4.6 (m) |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations. iosrjournals.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. science.gov It is used to trace the connectivity of the proton spin systems within the steroid rings and the THP moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.edu This is essential for assigning the ¹H signals to their corresponding carbon atoms in the skeleton, resolving ambiguities from overlapping proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds, and sometimes 4). columbia.edu This is critical for piecing together the entire molecular puzzle, for instance, by showing a correlation between the anomeric proton of the THP ring and the C17 carbon of the steroid, confirming the ether linkage. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. science.govresearchgate.net This experiment provides vital information about the stereochemistry and conformation of the molecule, such as the relative orientation of the steroid rings and the conformation of the THP ring. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing thermolabile and large molecules like steroids. rsc.org It typically generates protonated molecules [M+H]⁺, allowing for the accurate determination of the molecular weight. For this compound (C₂₄H₃₆O₃), the expected molecular weight is approximately 372.54 Da. chemblink.com ESI coupled with tandem mass spectrometry (MS/MS) can induce fragmentation, providing structural information. The fragmentation of the [M+H]⁺ ion of testosterone and its analogues often involves characteristic losses from the steroid A-ring. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Hypothetical GC-MS Fragmentation Data

| m/z Value | Possible Fragment Identity |

|---|---|

| 372 | Molecular Ion [M]⁺ |

| 288 | [M - C₅H₈O]⁺ (Loss of dihydropyran) |

| 270 | [M - C₅H₁₀O₂]⁺ (Loss of THP-OH) |

| 124 | Fragment of A/B rings of steroid |

Note: This table is illustrative and shows potential fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

LC-MS/MS has become a gold standard for steroid analysis due to its high sensitivity and specificity, often without the need for derivatization. researchgate.netprotocols.iomdpi.com The initial LC separation resolves the compound from complex matrices, and the subsequent tandem MS analysis provides structural confirmation. nih.govncsu.edu In a typical LC-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. nih.gov This technique is particularly useful in identifying specific structural features. For instance, the fragmentation pattern of 1-testosterone derivatives often includes characteristic product ions at m/z 97 and 109, which are indicative of the A-ring structure. mdpi.com The presence of the THP ether would introduce additional fragmentation pathways, further aiding in the confirmation of the complete structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful analytical tool for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional moieties. While a comprehensive analysis of the vibrational spectra of this compound is not extensively documented in the public domain, the expected characteristic infrared absorption frequencies can be inferred from the known spectra of its parent compounds, testosterone and tetrahydropyran, as well as other related steroid structures. unesp.brresearchgate.netmpg.de

The presence of the α,β-unsaturated ketone in the A-ring of the steroid nucleus would give rise to a strong absorption band for the C=O stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. The C=C stretching vibration of the enone system would appear in the 1600-1650 cm⁻¹ range. The ether linkage within the tetrahydropyran (THP) ring is characterized by a prominent C-O-C stretching band, usually found between 1050 cm⁻¹ and 1150 cm⁻¹. Additionally, the spectra would display a series of C-H stretching vibrations for the methyl and methylene groups of the steroid framework and the THP ring in the 2850-3000 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the successful etherification of the 17β-hydroxyl group of 1-testosterone.

A detailed analysis, often supported by quantum chemical calculations, allows for the precise assignment of these vibrational modes to specific structural features of the molecule. unesp.br

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-3000 | C-H Stretch | Steroid nucleus, THP ring |

| 1650-1680 | C=O Stretch | α,β-Unsaturated Ketone |

| 1600-1650 | C=C Stretch | Enone system |

| 1050-1150 | C-O-C Stretch | Tetrahydropyran ether |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. iucr.orgresearchgate.net This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for complex molecules like steroids.

For this compound, X-ray crystallography would confirm the expected trans fusion of the B/C and C/D rings of the steroid backbone. It would also definitively establish the stereochemistry at the seven chiral centers of the testosterone core and the additional chiral center introduced at the anomeric carbon (C-2') of the tetrahydropyran ring upon its attachment to the 17β-oxygen. The analysis would also reveal the conformation of the tetrahydropyran ring, which typically adopts a chair conformation. uou.ac.in The crystallographic data would be summarized in a table detailing the crystal system, space group, and unit cell dimensions. doi.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are spectroscopic techniques that probe the stereochemical features of chiral molecules by measuring their differential interaction with circularly polarized light. numberanalytics.com These techniques, including circular dichroism (CD) and vibrational circular dichroism (VCD), are particularly valuable for determining the absolute configuration and conformational preferences of molecules in solution. researchgate.netnih.gov

Vibrational circular dichroism, a more recent technique, extends the principles of circular dichroism to the infrared region of the spectrum. aip.org VCD provides information about the stereochemistry of the entire molecule, as it measures the differential absorption of circularly polarized infrared radiation by the vibrational modes. aip.org By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be unambiguously assigned. researchgate.netnih.gov This is especially useful for confirming the stereochemistry at the newly formed chiral center on the tetrahydropyran ring.

The application of these chiroptical methods provides a powerful complement to X-ray crystallography, offering insights into the stereochemical and conformational properties of this compound in the solution phase. nih.gov

Mechanistic Investigations of Biochemical Interactions

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of a ligand with its receptor is the foundational event for its pharmacological effect. This interaction is characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). nih.govnih.govmdpi.combiorxiv.org

There is no specific published data on the binding kinetics or thermodynamics of 1-Testosterone tetrahydropyran (B127337) with the androgen receptor (AR). However, the interaction can be inferred from its parent compound.

The parent molecule, 1-Testosterone, is a known agonist of the androgen receptor. drugbank.com Upon binding, the ligand-receptor complex translocates to the nucleus, where it functions as a transcription factor to regulate gene expression. drugbank.comwikipedia.org The binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain induces a conformational change, dissociation from heat shock proteins, and dimerization, which are critical steps for its function. wikipedia.orgnih.gov

No studies have been found that investigate the binding of 1-Testosterone tetrahydropyran or its parent compound, 1-Testosterone, to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

PPARs are ligand-activated nuclear receptors crucial for regulating energy metabolism, cell differentiation, and inflammation. thno.orgbiorxiv.org The PPARγ ligand-binding pocket is notably large and can accommodate a variety of endogenous and synthetic ligands. elifesciences.org While some compounds containing a tetrahydropyran ring have been investigated as potential ligands for nuclear receptors, these are structurally distinct from steroids. researchgate.net There is currently no scientific evidence to suggest that this compound is a ligand for PPARγ.

Comprehensive studies on the off-target receptor binding profile of this compound are not available in the public domain. Off-target binding occurs when a drug interacts with unintended proteins, which can lead to unforeseen side effects. biorxiv.orgdrugdiscoverynews.com

Androgenic steroids are known to exhibit some degree of cross-reactivity with other steroid hormone receptors. For instance, the androgen receptor is closely related to the progesterone (B1679170) receptor, and some androgens can bind to it, particularly at high concentrations. wikipedia.org Without direct experimental data, the full spectrum of potential off-target interactions for this compound remains uncharacterized.

Exploration of Binding to Other Nuclear Receptors (e.g., PPARγ)

Enzyme Inhibition and Activation Studies

Direct experimental data on the interaction of this compound with steroidogenic enzymes is absent. The interactions would primarily concern the parent compound, 1-Testosterone, following the cleavage of the THP ether.

CYP17A1: This enzyme, also known as 17α-hydroxylase/17,20-lyase, is a crucial control point in steroidogenesis, catalyzing reactions that lead to the production of glucocorticoids and sex hormones. wikipedia.orgacs.orgnih.govmedlineplus.gov It converts pregnenolone (B344588) and progesterone into their 17α-hydroxylated forms and subsequently into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. acs.orgmedlineplus.gov As 1-Testosterone is a downstream androgen, it is not a substrate for CYP17A1 and is unlikely to be a significant inhibitor of this enzyme.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes catalyzes the interconversion between 17-keto and 17β-hydroxy steroids. tandfonline.commdpi.com For example, 17β-HSD type 1 reduces estrone (B1671321) to the more potent estradiol, while other types can oxidize testosterone to androstenedione. mdpi.comnih.goveaht.org The parent compound, 1-Testosterone, with its 17β-hydroxyl group, could potentially be a substrate for oxidative 17β-HSD isoforms. The intact prodrug, this compound, would likely be unable to interact with these enzymes due to the bulky THP group at the 17-position. Interestingly, some synthetic inhibitors of 17β-HSD1 have been designed to include a tetrahydropyran moiety as part of a larger side chain intended to interact with the enzyme's cofactor binding site. tandfonline.com

5α-reductases: These enzymes are responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). thieme-connect.complos.org This conversion involves the reduction of the double bond between carbons 4 and 5. The chemical structure of 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one) already contains a 5α-reduced A-ring. Therefore, 1-Testosterone is not a substrate for 5α-reductase . This is a defining structural and metabolic characteristic of the compound.

CYP3A4: Cytochrome P450 3A4 is a major enzyme in human drug metabolism, located primarily in the liver and intestine. pharmacytimes.commdpi.com It is responsible for the oxidative metabolism of a vast number of drugs and endogenous compounds, including testosterone. pharmacytimes.comnih.govfda.gov It is highly probable that 1-Testosterone is a substrate for CYP3A4-mediated hydroxylation, contributing to its clearance. The intact prodrug, this compound, might also be a substrate or potentially an inhibitor of CYP3A4, but specific interaction studies have not been reported.

A summary of the inferred interactions based on the parent compound, 1-Testosterone, is presented below.

| Enzyme | Potential Interaction with 1-Testosterone | Rationale |

| CYP17A1 | Unlikely to be a substrate or significant inhibitor. | 1-Testosterone is a downstream product of the pathway involving CYP17A1. |

| 17β-HSDs | Potential substrate for oxidative isoforms. | The 17β-hydroxyl group could be oxidized to a ketone. |

| 5α-reductases | Not a substrate. | The steroid A-ring is already in the 5α-reduced configuration. thieme-connect.complos.org |

| CYP3A4 | Likely a substrate. | CYP3A4 is a key enzyme in the metabolism of testosterone and other steroids. pharmacytimes.comnih.gov |

Allosteric modulation refers to the regulation of an enzyme's activity by a molecule (an allosteric effector) binding to a site other than the active site (the orthosteric site). nih.govnumberanalytics.comacs.org This binding induces a conformational change in the enzyme that can either enhance (positive modulation) or inhibit (negative modulation) its activity. upcollege.ac.inallen.in

There is no scientific evidence to suggest that this compound or its parent compound act as allosteric modulators of the aforementioned steroidogenic enzymes. The primary mechanism of action for androgens is through direct, competitive binding to the orthosteric site of the androgen receptor.

Substrate Specificity and Kinetic Parameters of Enzyme Transformations

The biotransformation of steroids, including compounds structurally related to 1-testosterone, is a significant area of research for creating novel therapeutic agents. Microorganisms, particularly fungi, are known to hydroxylate steroids at specific positions, a process catalyzed by cytochrome P450 enzymes. wiley.com While specific kinetic data such as K_m and V_max for this compound are not extensively documented in publicly available literature, the study of analogous compounds provides insight into its potential enzymatic interactions.

The tetrahydropyran (THP) group at the 17β-position of 1-testosterone functions as a protecting group for the hydroxyl function. This modification influences the molecule's pharmacokinetic properties. The enzymatic cleavage of this THP ether is a critical step for the release of the active 1-testosterone. The rate and extent of this cleavage are determined by the kinetic parameters of the responsible enzymes, likely hydrolases present in various tissues.

Studies on related steroid molecules demonstrate the substrate specificity of enzymes involved in their metabolism. For instance, 3-ketosteroid-Δ1-dehydrogenase (KstD) is an enzyme that introduces a double bond in the A-ring of steroids, and its activity can be influenced by the nature of the substrate. nih.gov Similarly, cytochrome P450 enzymes exhibit high regioselectivity in steroid hydroxylation, which can be altered by mutations in the enzyme's active site. acs.org The bulky THP group of this compound would likely influence its binding orientation within an enzyme's active site, thereby affecting the rate and regioselectivity of its transformation.

A comprehensive understanding of the kinetic parameters would necessitate in vitro studies with purified enzymes or cellular fractions (like liver microsomes) to measure the rate of metabolism of this compound and the formation of its metabolites.

Table 1: Examples of Enzymatic Transformations of Steroids

| Enzyme/Organism | Substrate | Product(s) | Key Observation |

| Cytochrome P450 19A1 | Androgens (e.g., testosterone) | Estrogens (e.g., estradiol) | Catalyzes a three-step sequential reaction. nih.gov |

| 3-Ketosteroid-Δ1-dehydrogenase (KstD) | Hydrocortisone | Prednisolone | Demonstrates high activity and broad substrate scope. nih.gov |

| Engineered P450BM3 | Testosterone | 2β-, 15β-, and 16β-hydroxytestosterone | Regio- and stereoselectivity can be engineered through directed evolution. acs.org |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are invaluable computational methods for predicting and analyzing how a ligand like this compound interacts with its protein target, primarily the androgen receptor (AR). endocrine-abstracts.orgiyte.edu.tr These techniques provide detailed insights into the binding mode, affinity, and the stability of the ligand-protein complex.

The androgen receptor possesses a specific ligand-binding domain (LBD) where androgens like testosterone bind. iyte.edu.trcardiff.ac.uk This binding event induces a conformational change in the receptor, which is essential for its biological function. iyte.edu.tr In molecular docking studies, the 3D structure of this compound would be computationally fitted into the AR's LBD. The software then calculates the most favorable binding poses and estimates the binding affinity.

While specific molecular docking and dynamics simulation studies on this compound are not widely published, research on other AR ligands provides a strong basis for such investigations. frontiersin.orgnih.gov These studies consistently highlight the importance of specific hydrogen bonds and hydrophobic interactions for high-affinity binding to the AR. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Tetrahydropyran Moiety Modifications with Biological Activity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity. For this compound, SAR studies would primarily investigate the role of the tetrahydropyran (THP) moiety in modulating androgenic activity.

The 17β-THP ether in this compound serves to protect the 17β-hydroxyl group. This modification is expected to alter the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The in vivo cleavage of the THP ether is required to release the active 1-testosterone.

SAR studies would involve synthesizing a series of analogs with different substituents at the 17β-position of 1-testosterone and evaluating their biological activities. By comparing the activity of these analogs, researchers can deduce the influence of various structural features.

Key aspects to investigate in an SAR study of this compound would include:

Nature of the Ether/Ester Linkage: Comparing the THP ether to other ethers or esters of varying lability would reveal the optimal rate of release of 1-testosterone.

Stereochemistry: The stereochemistry of the THP ring itself can influence how the molecule fits into the androgen receptor's binding pocket, potentially affecting binding affinity and agonist activity.

In a broader context, SAR studies on various steroidal compounds have demonstrated that modifications to different parts of the steroid nucleus can have profound effects on their biological activity. nih.gov For instance, in some series of compounds, the introduction of a tetrahydropyran moiety has been shown to remarkably increase activity. wiley.com

Metabolic Pathways and Biotransformation

In Vitro Metabolic Stability Assessment in Biological Systems

The initial step in understanding the metabolism of a compound is to assess its stability in relevant biological systems. In vitro models such as hepatic microsomes and isolated hepatocytes are pivotal for this purpose as they contain a rich complement of drug-metabolizing enzymes. srce.hrspringernature.com

Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are a primary tool for studying Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. srce.hrif-pan.krakow.pl The stability of a compound in microsomes provides an initial indication of its susceptibility to CYP-mediated metabolism. srce.hr Factors such as the rate of disappearance of the parent compound over time are measured to determine its metabolic half-life (t1/2) and intrinsic clearance (CLint). srce.hr

Isolated Hepatocytes: Cryopreserved human hepatocytes offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, allowing for the study of a wider range of biotransformation reactions over longer incubation periods. acs.org

The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile, including bioavailability and in vivo half-life. srce.hrif-pan.krakow.pl Compounds with high metabolic stability tend to have longer durations of action, while those with low stability are rapidly cleared from the body.

Identification of Metabolites through Advanced Chromatography-Mass Spectrometry Techniques

To identify the products of biotransformation, sophisticated analytical techniques are employed. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstones of metabolite identification. rsc.orgdshs-koeln.de

Urinary metabolic profiling of 1-testosterone has been investigated using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). rsc.org This powerful technique allows for the detection of potential metabolites by searching for their theoretical masses with high accuracy. rsc.org In one study, four free metabolites (M1, M2, M3, and M4) of 1-testosterone were identified, along with a previously unreported sulfate-conjugated metabolite (S1). rsc.org

For structural elucidation, especially for conjugated metabolites where fragmentation in LC-MS may be limited, GC-MS is often used after a derivatization step, such as trimethylsilylation, to increase volatility and improve chromatographic separation. rsc.orgdshs-koeln.de

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. mdpi.com The liver is the primary site of CYP-mediated drug metabolism. mdpi.com

CYP3A4: This is the most abundant and clinically significant CYP isoform in the human liver, responsible for the metabolism of a broad range of substrates, including testosterone (B1683101). nih.govdrugbank.com CYP3A4 is known to hydroxylate testosterone at various positions, with the major product being 6β-hydroxytestosterone. nih.gov It also produces other minor hydroxylation products, including 1β-hydroxytestosterone. nih.gov The large and adaptable active site of CYP3A4 can even accommodate and be inhibited by steroid dimers. nih.gov

Other CYP Isoforms: While CYP3A4 is a major player, other isoforms can also contribute to steroid metabolism. For instance, CYP3A7, prevalent in fetal liver, exhibits different regioselectivity in testosterone hydroxylation compared to CYP3A4. chemrxiv.orgdrugbank.com

The specific CYP enzymes involved in the biotransformation of 1-Testosterone tetrahydropyran (B127337) would likely mirror those involved in the metabolism of its parent compound, 1-testosterone, with hydroxylation being a key initial step.

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, which typically introduce or expose functional groups, compounds often undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the parent compound or its Phase I metabolites, rendering them more water-soluble and readily excretable. cas.cz

Glucuronidation: This is a major conjugation pathway for steroids, catalyzed by UDP-glucuronosyltransferases (UGTs). cas.cz This process is crucial for regulating the levels and biological activity of unconjugated hormones. cas.cz The addition of a glucuronyl group significantly increases the polarity of the steroid, facilitating its elimination. cas.cz

Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation pathway for steroids. cas.cz The resulting sulfate conjugates are also highly polar and readily excreted. cas.cz Studies on 1-testosterone have identified sulfate-conjugated metabolites in urine, highlighting the importance of this pathway. rsc.org

Both glucuronidation and sulfation are critical for the detoxification and elimination of steroid metabolites. nih.gov

Characterization of Enzyme Systems Responsible for Metabolic Fate

The main pathways of androgen metabolism involve enzymes such as 3β-hydroxysteroid dehydrogenase/isomerase and 17β-hydroxysteroid dehydrogenase, which are responsible for the interconversion of various androgens. The reduction of the A-ring of steroids is catalyzed by 5α-reductase, an enzyme system present in various mammalian species. oup.com

The biotransformation of the tetrahydropyran (THP) moiety itself is also a consideration. Studies on other THP-containing compounds suggest that the THP ring can undergo metabolic transformations. For instance, the biotransformation of tetrahydrofuran (B95107) (THF), a related cyclic ether, is known to be metabolized by cytochrome P450 enzymes. researchgate.net Fungi have also been shown to biotransform compounds containing a tetrahydropyran unit. researchgate.netacs.org

In Silico Approaches for Metabolite Prediction and Pathway Elucidation

In recent years, computational or in silico tools have become increasingly valuable in predicting the metabolic fate of compounds. nih.govnih.gov These tools use various algorithms and models based on known metabolic reactions and enzyme specificities to predict potential metabolites and metabolic pathways. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its superior specificity, sensitivity, and accuracy compared to other methods like immunoassays. researchgate.netnih.gov The development of a reliable LC-MS/MS method for 1-Testosterone tetrahydropyran (B127337) involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Since the tetrahydropyran (THP) ether is a protecting group designed to be cleaved in vivo, analytical methods typically focus on the detection of the hydrolyzed active compound, 1-Testosterone. wikipedia.orgwikipedia.org Therefore, an acid-catalyzed hydrolysis step is a critical part of the sample preparation process to cleave the ether linkage and analyze the parent alcohol. researchgate.netwikipedia.org

Validation of the method is essential to ensure its reliability and is typically performed according to guidelines from regulatory bodies. chemblink.com Key validation parameters include selectivity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. urologytimes.com

The primary goal of sample preparation is to isolate the analyte from complex biological matrices like plasma, serum, or urine, thereby reducing matrix effects and improving analytical sensitivity. utoronto.cahmdb.ca The two most common techniques for steroid extraction are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional method that partitions the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov For steroids, common solvents include methyl tert-butyl ether (MTBE), diethyl ether, n-pentane, and mixtures of ethyl acetate (B1210297) and hexane. chemblink.comrsc.orgresearchgate.netacs.org Supported liquid extraction (SLE) is a modern variation that uses a diatomaceous earth solid support, which absorbs the aqueous sample. An organic solvent is then passed through the support to elute the analytes, preventing the formation of emulsions and simplifying the workflow.

Solid-Phase Extraction (SPE) utilizes a solid sorbent packed into a cartridge to retain the analyte while the matrix components are washed away. nih.govnih.govmdpi.com For steroids, reversed-phase sorbents like C18 are frequently used. chemblink.comhmdb.ca Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for cleaning up complex samples. nih.gov A typical SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent. foodb.canih.gov

For 1-Testosterone tetrahydropyran, a comprehensive sample preparation strategy would involve enzymatic or acid hydrolysis to cleave the THP group, followed by either LLE or SPE to extract the resulting 1-Testosterone. researchgate.netchemblink.com

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning of analyte between two immiscible liquid phases based on relative solubility. | Partitioning of analyte between a solid (sorbent) and liquid (sample/solvent) phase. nih.gov |

| Advantages | Cost-effective for simple extractions, wide applicability. rsc.org | High selectivity, high recovery, cleaner extracts, potential for automation. mdpi.comnih.gov |

| Disadvantages | Can form emulsions, labor-intensive, may require large volumes of organic solvents. nih.govnih.gov | Higher cost per sample, requires method development to optimize sorbent and solvents. mdpi.com |

| Common Solvents/Sorbents | Methyl tert-butyl ether (MTBE), diethyl ether, n-pentane, hexane. chemblink.comacs.org | Reversed-phase (C18, C8), mixed-mode (polymeric with ion exchange). chemblink.comnih.gov |

Effective chromatographic separation is vital to resolve the analyte of interest from endogenous isomers and other interfering substances. nih.gov

Column Chemistry: Reversed-phase columns are the standard for steroid analysis. C18 columns are widely employed and provide excellent retention and separation for nonpolar molecules like steroids. chemblink.com Other phases, such as C8 or pentafluorophenyl (PFP), can offer different selectivity and may be advantageous in resolving difficult-to-separate isomers. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. chemblink.com To improve ionization efficiency and peak shape, additives are commonly used. These include volatile buffers like ammonium (B1175870) formate (B1220265) or weak acids like formic acid. nih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is generally preferred to ensure efficient elution of all analytes and cleaning of the column. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 5 µm) | chemblink.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Formate | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.3 - 0.8 mL/min | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Column Temperature | 30 - 55 °C | nih.gov |

Tandem mass spectrometry provides the high selectivity needed for unambiguous steroid quantification.

Ionization and Detection: Positive mode electrospray ionization (ESI+) is the most common ionization technique for steroids like 1-Testosterone. chemblink.com Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. This process drastically reduces background noise and enhances specificity. chemblink.comnih.gov For 1-Testosterone (C₁₉H₂₈O₂), the [M+H]⁺ precursor ion would be at m/z 289.3.

Detection Limits: The sensitivity of modern LC-MS/MS instruments allows for very low detection limits. For testosterone (B1683101) and its metabolites, lower limits of quantification (LLOQs) are often in the low pg/mL to ng/mL range. nih.gov A validated method for 17α- and 17β-1-testosterone in bovine urine reported a detection capability (CCβ) between 0.18 and 0.47 µg/L (ng/mL). chemblink.com

Chromatographic Separation Optimization (e.g., Column Chemistry, Mobile Phase Composition)

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile or Derivatized Components

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis and has historically been the method of choice. frontiersin.org However, due to the low volatility and thermal instability of steroids, a derivatization step is required prior to analysis. This process converts the polar hydroxyl and keto groups into more volatile and thermally stable derivatives, typically silyl (B83357) ethers. hmdb.cafrontiersin.org Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). hmdb.ca

The advantage of GC-MS is its high chromatographic resolution. The analysis of 1-Testosterone (dihydroboldenone) by GC-MS has been reported, and it is a viable method for its detection in biological fluids. wikipedia.org The derivatization step, while necessary, adds complexity and time to the sample preparation workflow. Solid-phase analytical derivatization (SPAD) is an emerging technique that combines sample cleanup, preconcentration, and derivatization into a single step, potentially streamlining the process. hmdb.ca

Immunoassay Development for High-Throughput Screening of Specific Binding Events

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are widely used for high-throughput screening of hormones due to their speed and ease of automation. nih.gov These assays are based on the specific binding of an antibody to the target analyte.

However, a significant limitation of immunoassays in steroid analysis is the potential for cross-reactivity. nih.gov Antibodies may bind to structurally similar endogenous steroids or their metabolites, leading to a lack of specificity and inaccurate quantification. nih.gov For example, immunoassays for testosterone can show interference from compounds like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) or various synthetic steroids. nih.govnih.gov

While a specific immunoassay for this compound is not commercially prevalent, one could be developed for screening purposes. Any positive results from such a high-throughput method would require confirmation by a more specific technique like LC-MS/MS or GC-MS to avoid false positives. nih.gov Recently, advancements in immunoassay technology, such as highly specific monoclonal antibodies and chemiluminescence detection, have led to improved performance, with some automated assays receiving regulatory clearance for clinical use. urologytimes.com

Microfluidic and Miniaturized Analytical Systems for Efficient Sample Analysis

Miniaturized analytical systems, often called "lab-on-a-chip" devices, are an emerging area in bioanalysis. nih.gov These microfluidic platforms integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small device. utoronto.ca The primary advantages include a significant reduction in the required sample and reagent volumes, faster analysis times, and the potential for developing portable, point-of-care diagnostic tools.

Several microfluidic systems have been developed for the analysis of steroids, including testosterone. utoronto.ca These devices can incorporate on-chip LLE or SPE for sample cleanup, followed by analysis using integrated electrochemical sensors or by coupling the device to a mass spectrometer. utoronto.caresearchgate.net Other approaches have combined digital microfluidics with immunoassays for the quantification of steroids in very small samples, such as core needle biopsies. rsc.org The development of these miniaturized systems, potentially coupled with smartphone-based detectors, holds promise for the rapid and efficient on-site screening of compounds like this compound in the future.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure of a molecule. uclouvain.be These methods, including both ab initio and semi-empirical approaches, solve the Schrödinger equation to provide information on molecular orbitals, charge distribution, and other electronic properties. acs.org

For 1-Testosterone tetrahydropyran (B127337), these calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface can identify regions that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). This information is vital for predicting how the molecule might interact with other molecules, including biological targets or metabolic enzymes.

Table 1: Illustrative Electronic Properties of 1-Testosterone Tetrahydropyran from Quantum Chemical Calculations

This table presents hypothetical, yet representative, data that would be obtained from a quantum chemical calculation on the molecule.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy state for an accepted electron; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and non-covalent interactions. |

Note: These values are illustrative and represent typical outputs for a steroid molecule of this nature.

Molecular Dynamics Simulations for Conformational Sampling and Protein Binding Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment. researchgate.net

Conformational Sampling: The this compound molecule is not static; its rings can pucker and its side chains can rotate. MD simulations allow for the exploration of these different possible three-dimensional arrangements, a process known as conformational sampling. nih.gov Understanding the accessible conformations is crucial, as the molecule's shape dictates its ability to bind to a biological target.

Protein Binding Interactions: 1-Testosterone is known to be a potent androgen that binds selectively to the androgen receptor (AR). nih.gov MD simulations are an invaluable tool for studying how the addition of the tetrahydropyran (THP) group might affect this binding. frontiersin.org A simulation would place the this compound molecule in the binding site of the AR and track its interactions over a period, often up to 100 nanoseconds or longer. frontiersin.orgdovepress.com This allows researchers to assess the stability of the protein-ligand complex, identify key amino acid residues involved in the binding, and quantify interactions like hydrogen bonds and hydrophobic contacts.

Table 2: Typical Parameters and Outputs for a Molecular Dynamics Simulation of this compound with the Androgen Receptor

| Parameter / Output | Typical Value / Description | Purpose |

| Simulation Parameters | ||

| Force Field | CHARMM36m, AMBER | A set of parameters used to describe the potential energy of the system's particles. |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe relevant biological motions. researchgate.net |

| Temperature | 310 K (37 °C) | Simulates physiological temperature. |

| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking biological conditions. |

| Analysis Metrics | ||

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the ligand in the binding pocket. | |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and protein, which are key to binding affinity. | |

| Interaction Energy | Calculates the energy of interaction between the ligand and the protein. |

Pharmacophore Modeling and Virtual Screening for Analog Design

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net

A pharmacophore model for this compound would be constructed by identifying its key interaction features. These include hydrogen bond acceptors (the ketone at C3 and the ether oxygen in the THP ring), and hydrophobic regions (the steroidal A, B, C, and D rings). This abstract model serves as a 3D template. acs.org

This template is then used in a process called virtual screening. researchgate.net Large digital databases containing millions of chemical compounds are computationally searched to find other molecules that fit the pharmacophore model. frontiersin.org This process allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same target, such as the androgen receptor. These "hits" can then be prioritized for synthesis and biological testing, significantly accelerating the design of new analogs with potentially improved properties. researchgate.net

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the C3-ketone | Can form a hydrogen bond with a donor group on a receptor. |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom in the tetrahydropyran ring | Can form a hydrogen bond with a donor group on a receptor. |

| Hydrophobic Feature (H) | Steroid A/B ring system | Interacts with nonpolar pockets in a receptor. |

| Hydrophobic Feature (H) | Steroid C/D ring system | Interacts with nonpolar pockets in a receptor. |

| Exclusion Volume | (Calculated spheres around the molecule) | Defines regions of space that should not be occupied by the receptor to avoid steric clashes. |

Density Functional Theory (DFT) Calculations for Mechanistic Insights into Chemical Transformations

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.net It is particularly well-suited for providing detailed mechanistic insights into chemical reactions, including the formation of transition states and the calculation of activation energies. rsc.org

For this compound, DFT can be used to investigate its chemical stability and potential transformation pathways. A key application would be studying its susceptibility to oxidation. Research on the tetrahydropyran (THP) moiety itself has shown that DFT calculations can accurately predict the energy barriers for autoxidation processes. For instance, the energy barrier for hydrogen abstraction from THP, a key step in its oxidation, has been calculated with high precision.

These calculations can elucidate why certain positions on the molecule are more or less reactive. For the THP radical, DFT calculations revealed an energy barrier for its reaction with molecular oxygen, a barrier not present for the analogous tetrahydrofuran (B95107) (THF) radical. This insight helps explain the observed differences in reactivity between these two structures. Such computational studies could predict the metabolic fate of this compound by modeling its interactions with metabolic enzymes and calculating the energies associated with various potential biotransformations.

Table 4: DFT-Calculated Energy Barriers for the Autoxidation of Tetrahydropyran (THP)

| Reaction Step | Calculation Level | Calculated Energy Barrier (kJ·mol⁻¹) |

| Hydrogen abstraction from THP | BHandHLYP/aug-cc-pVDZ | 104.1 |

| Hydrogen abstraction from THP (with solvation effects) | BHandHLYP/aug-cc-pVDZ | 98.0 |

| Radical coupling (THP radical + O₂) | BHandHLYP/6-311G** | 11.2 |

Data sourced from a study by Matsubara et al.

Emerging Research Areas and Future Perspectives

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Compound Profiling

The comprehensive analysis of steroid action and metabolism has been revolutionized by the application of "omics" technologies. oup.com Mass spectrometry (MS)-based techniques, in particular, have become powerful tools for "steroidomics" or steroid profiling. oup.comtohoku.ac.jp These methods offer significant advantages over traditional immunoassays, including greater specificity and the ability to perform multiplexed analysis of multiple steroids in a single sample. tohoku.ac.jpjst.go.jp

The integration of metabolomics allows for a broad-spectrum analysis of the metabolic fate of 1-Testosterone tetrahydropyran (B127337). Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), are employed to identify and quantify the parent compound and its metabolites in biological samples. jst.go.jpnih.gov This approach can reveal the enzymatic pathways involved in its biotransformation, such as the activity of reductases and hydroxylases. thieme-connect.com For instance, studies on testosterone (B1683101) metabolism in cell lines like SZ95 sebocytes have demonstrated the conversion to various metabolites, which can be meticulously tracked using these technologies. thieme-connect.com

Proteomics complements metabolomic data by identifying changes in protein expression in response to the compound. This can elucidate the compound's influence on cellular machinery, including the upregulation or downregulation of specific enzymes, signaling proteins, and receptors. Together, these omics approaches provide a systems-biology perspective on the compound's activity, moving beyond a single target to a network-level understanding of its physiological impact. mdpi.com

| Technique | Description | Application in Steroid Profiling | References |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Requires derivatization for volatile analysis of steroids. | Provides high chromatographic resolution for separating complex steroid mixtures and isomers. jst.go.jp Historically used for comprehensive steroid profiling. oup.com | oup.comjst.go.jp |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A technique that couples the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Often preferred for routine laboratory environments due to simpler sample preparation. | Enables simultaneous, multiplexed analysis of a panel of steroids from a single sample. tohoku.ac.jpjst.go.jp Used for both untargeted discovery and targeted quantitative applications. oup.com | oup.comtohoku.ac.jpjst.go.jp |

Development of Chemical Probes for Target Elucidation and Specific Molecular Interactions

To precisely identify the biological targets of 1-Testosterone tetrahydropyran and map its interactions, researchers are developing sophisticated chemical probes. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. thesgc.org For steroid research, these probes can be modified versions of the steroid itself, equipped with reporter tags such as radioisotopes, fluorescent molecules, or affinity labels. snmjournals.org

For example, radiolabeled steroid analogs have been instrumental in identifying and quantifying steroid hormone receptors in tissue samples for decades. snmjournals.org More advanced probes are being designed for new imaging modalities. A steroid-conjugated magnetic resonance (MR) probe has been developed that enhances contrast in tissues expressing the progesterone (B1679170) receptor, demonstrating the potential for creating noninvasive imaging agents to characterize receptor status in vivo. acs.org

By synthesizing a version of this compound with a suitable tag, researchers could visualize its distribution in cells, identify binding partners through pull-down assays, and measure receptor occupancy. acs.org The Structural Genomics Consortium (SGC) provides criteria for high-quality chemical probes, emphasizing the need for high potency and selectivity, which would be guiding principles in the development of a probe based on this compound. acs.org

| Probe Type | Principle | Example Application in Steroid Research | References |

|---|---|---|---|

| Radiochemical Probes | Incorporates a radioisotope (e.g., ³H, ¹²⁵I) into the steroid structure. Detection is achieved via scintillation counting or autoradiography. | Used for the identification and quantitation of estrogen receptors in breast cancer tissue. snmjournals.org | snmjournals.org |

| Fluorescent Probes | Attaches a fluorophore to the steroid molecule, allowing for visualization by fluorescence microscopy. | Histological analysis of receptor distribution in small tissue samples. snmjournals.org | snmjournals.org |

| Affinity-Labeling Probes | Contains a reactive group that forms a covalent bond with the target receptor, allowing for its isolation and identification. | To synthesize derivatives that will react covalently with receptors for receptor analysis. snmjournals.org | snmjournals.org |

| MRI Probes | Conjugates a steroid to a contrast agent (e.g., gadolinium-based) to enable magnetic resonance imaging of receptor-expressing tissues. | A progesterone-conjugated probe (ProGlo) was used to enhance MRI contrast in progesterone receptor-positive organs and tumors. acs.org | acs.org |

Bio-orthogonal Chemistry for In Situ Studies of Compound Activity

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. news-medical.netnih.gov This field offers powerful tools for labeling and tracking biomolecules like steroids in their natural environment. aurigeneservices.com The general strategy involves introducing a small, inert functional group, known as a chemical reporter (such as an azide), onto the steroid molecule. news-medical.netnih.gov

This modified steroid, for example, an azide-bearing version of this compound, can be introduced to cells or organisms. nih.gov Subsequently, a probe molecule containing a complementary functional group (e.g., an alkyne) and a reporter tag (like a fluorophore) is administered. The two functional groups react specifically and efficiently with each other through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing the steroid to be visualized and tracked in real-time. nih.govnih.gov This approach could be used to image the metabolic processes and localization of this compound within live cells, providing dynamic information that is inaccessible through traditional methods. aurigeneservices.comnih.gov

| Reaction | Description | Key Features | References |

|---|---|---|---|

| Staudinger Ligation | A reaction between an azide (B81097) and a triphenylphosphine (B44618) that results in a stable amide bond. It was one of the first bio-orthogonal reactions developed. | Occurs at physiological pH and temperature; does not require a metal catalyst. | nih.govnih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient "click" reaction between a terminal alkyne and an azide, catalyzed by copper(I), forming a stable triazole linkage. | Very high reaction rate and specificity; widely used in drug discovery and material science. aurigeneservices.com | nih.govaurigeneservices.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction that uses a strained cyclooctyne (B158145) to react with an azide. | Avoids the potential cytotoxicity of a copper catalyst, making it highly suitable for studies in living organisms. | nih.gov |

| Tetrazine Ligation | A rapid reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). | Extremely fast kinetics, among the fastest bio-orthogonal reactions known. nih.gov | nih.govaurigeneservices.com |

Advanced Delivery Systems for Experimental Research Applications

The low aqueous solubility of many steroid compounds presents a challenge for in vitro and in vivo research. Advanced delivery systems are being developed to overcome this limitation by enhancing solubility, stability, and bioavailability for experimental applications. researchgate.netwiley.com These systems encapsulate the active compound in a carrier, which can improve its delivery to target cells or tissues. skintherapyletter.com

Several types of nanocarriers are particularly promising for steroid research:

Liposomes: Vesicles composed of one or more phospholipid bilayers, capable of encapsulating hydrophobic compounds like steroids within their membrane. skintherapyletter.commdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are particles made from a solid lipid matrix that can incorporate lipophilic molecules. wiley.commdpi.com They offer advantages such as high stability and the potential for controlled release. wiley.com

Microspheres and Microencapsulation: This technique involves entrapping the active compound within a polymeric shell. researchgate.netskintherapyletter.com This protects the compound from degradation and allows for controlled release over time. skintherapyletter.com

For experimental studies of this compound, formulating the compound within one of these advanced systems could ensure more consistent and reproducible results by improving its dispersion in aqueous cell culture media or its absorption in animal models. researchgate.netnih.gov

| Delivery System | Description | Advantages for Steroid Research | References |

|---|---|---|---|

| Liposomes | Spherical vesicles with a phospholipid bilayer. | Can encapsulate hydrophobic steroids; biocompatible. mdpi.com | skintherapyletter.commdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid core. | High stability, controlled release, enhances skin penetration for topical studies. wiley.com | wiley.commdpi.com |

| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs with a less-ordered lipid matrix, allowing for higher drug loading. | Improved drug loading capacity and stability compared to SLNs. mdpi.com | mdpi.com |

| Polymeric Microspheres | Microparticles made of biodegradable polymers. | Provide controlled, long-term drug release. researchgate.net Protects the compound from degradation. skintherapyletter.com | researchgate.netskintherapyletter.com |

Potential as Research Tools in Steroid Biology and Receptor Pharmacology

This compound and its parent compound, 1-Testosterone, serve as valuable research tools for investigating fundamental aspects of steroid biology and pharmacology. The primary mechanism of action for androgenic steroids is mediated by binding to and activating the androgen receptor (AR), a process that initiates changes in gene transcription and subsequent cellular responses. wikipedia.org

This compound can be used in a variety of experimental contexts:

Receptor Binding Assays: To determine its binding affinity (Ki) for the androgen receptor and its selectivity versus other steroid receptors (e.g., glucocorticoid, progesterone receptors). oup.comoup.com This is crucial for characterizing it as a selective androgen receptor modulator (SARM).

In Vitro Cell Models: Using cell lines that express the androgen receptor (e.g., SZ95 sebocytes, HaCaT keratinocytes, prostate cancer cell lines), researchers can study the compound's effect on gene expression, cell proliferation, and other androgen-dependent processes. thieme-connect.com